

# Comparative Study: 4-Chloro-2-methoxy-3-methylbenzoic Acid & Isomers

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## Compound of Interest

Compound Name: *4-chloro-2-methoxy-3-methylbenzoic acid*

CAS No.: 198344-88-6

Cat. No.: B6255026

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## Executive Summary

**4-chloro-2-methoxy-3-methylbenzoic acid** is a highly functionalized trisubstituted benzene derivative, often utilized as a scaffold in the synthesis of dicamba-like herbicides and kinase-inhibiting pharmaceuticals. Its structural integrity is defined by the specific ortho, meta, para arrangement of substituents.

The primary challenge in working with this compound is the Regioselectivity Paradox:

- The Target (4-Cl): Requires specific directed synthesis (e.g., oxidation of toluene precursors or Sandmeyer reactions).
- The Impurity (5-Cl): The thermodynamic product of direct electrophilic chlorination. The methoxy group (strong activator) directs incoming electrophiles para to itself (position 5), making 5-chloro-2-methoxy-3-methylbenzoic acid the dominant byproduct.

This guide distinguishes these isomers through synthesis, spectroscopy (NMR), and chromatography (HPLC).

## Structural Landscape & Chemical Identity[1]

The table below contrasts the Target with its primary regioisomer (Impurity A) and a common metabolic analog (Impurity B).

Feature	Target Compound	Primary Regioisomer (Impurity A)	Demethoxylated Analog (Impurity B)
IUPAC Name	4-chloro-2-methoxy-3-methylbenzoic acid	5-chloro-2-methoxy-3-methylbenzoic acid	4-chloro-3-methylbenzoic acid
CAS Number	198344-88-6	653569-18-7	7697-29-2
Molecular Formula	C <sub>9</sub> H <sub>9</sub> ClO <sub>3</sub>	C <sub>9</sub> H <sub>9</sub> ClO <sub>3</sub>	C <sub>8</sub> H <sub>7</sub> ClO <sub>2</sub>
Mol.[1][2] Weight	200.62 g/mol	200.62 g/mol	170.59 g/mol
Substituent Pattern	1-COOH, 2-OMe, 3-Me, 4-Cl	1-COOH, 2-OMe, 3-Me, 5-Cl	1-COOH, 3-Me, 4-Cl
Aromatic Protons	Ortho-coupled (d, J~8Hz) Protons at C5 & C6 are neighbors.	Meta-coupled (s or d, J~2Hz) Protons at C4 & C6 are separated.	ABX System Complex splitting pattern.
pKa (Predicted)	~3.2 - 3.4 (Ortho-effect dominant)	~3.5 - 3.7 (Cl is further from COOH)	~4.0 (Less steric strain)

## Synthetic Origins & The Regioselectivity Challenge

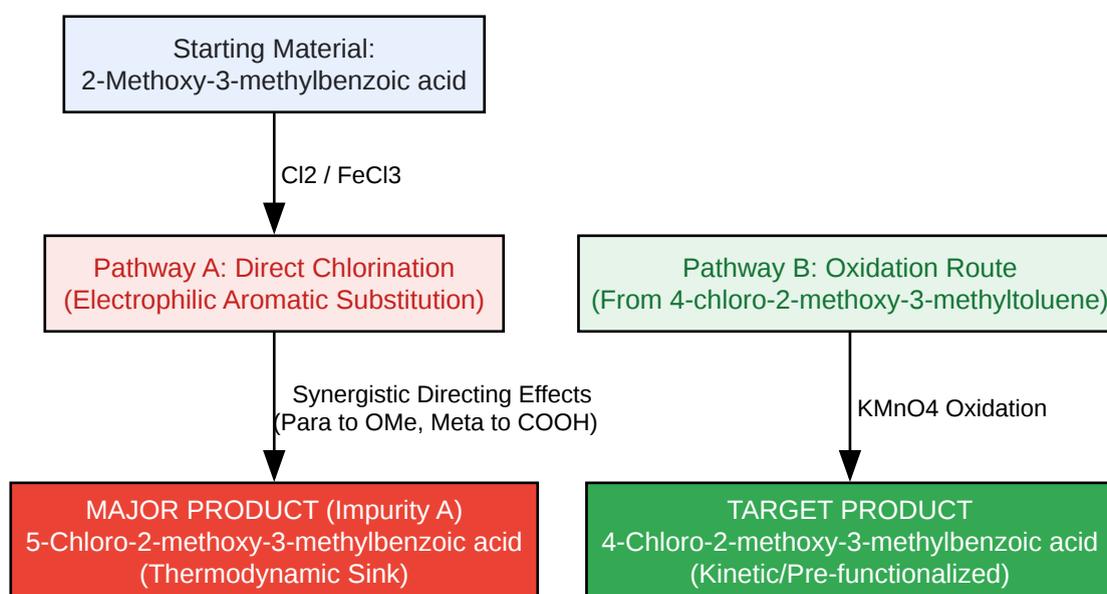
Understanding the origin of these isomers is critical for process control. The 4-chloro isomer cannot be efficiently made via direct chlorination of 2-methoxy-3-methylbenzoic acid because the directing groups fight against it.

## Mechanism of Isomer Divergence

- Methoxy Group (-OMe): Strong Activator, Ortho/Para director.
- Methyl Group (-Me): Weak Activator, Ortho/Para director.
- Carboxyl Group (-COOH): Deactivator, Meta director.

The Conflict: In the parent molecule (2-methoxy-3-methylbenzoic acid), the -OMe group directs incoming chlorine to Position 5 (Para to OMe). The -COOH group also directs to Position 5 (Meta to COOH). This synergy makes the 5-chloro isomer the natural product of "lazy" synthesis.

To get the 4-chloro isomer, chemists must use a "Block-and-Lock" strategy or start from a pre-chlorinated backbone.



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Caption: Divergence of Isomers. Pathway A yields the 5-chloro impurity due to electronic directing effects. Pathway B (Oxidation) is required to secure the 4-chloro target.

## Analytical Discrimination (Methodology)

Distinguishing the 4-chloro target from the 5-chloro impurity requires specific analytical gates.

### A. NMR Spectroscopy (The Definitive Test)

The proton substitution pattern on the benzene ring is the "fingerprint."

- Target (4-Cl): The remaining protons are at positions 5 and 6. These are adjacent (ortho).
  - Signal: Two doublets with a coupling constant (

) of 8.0 – 9.0 Hz.

- Impurity (5-Cl): The remaining protons are at positions 4 and 6. These are separated by a carbon (meta).
  - Signal: Two singlets (or doublets) with a coupling constant ( ) of 1.5 – 2.5 Hz.

## B. HPLC Separation Protocol

Because both isomers have identical molecular weights (MW 200.62), Mass Spectrometry (LC-MS) alone cannot distinguish them without chromatographic separation.

Validated Method Parameters:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 3.5 $\mu$ m).
- Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses ionization of COOH, maximizing retention).
- Mobile Phase B: Acetonitrile.
- Gradient: 20% B to 60% B over 15 minutes.
- Detection: UV @ 230 nm (Chlorobenzene absorption band).

Retention Logic: The 4-chloro isomer typically elutes after the 5-chloro isomer in acidic reverse-phase conditions. The "crowded" nature of the 4-chloro-3-methyl region creates a slightly higher lipophilic surface area compared to the more symmetrical 5-chloro isomer.

## Physicochemical Performance Data

The following data summarizes the theoretical and observed differences critical for formulation and purification.

Property	4-Chloro (Target)	5-Chloro (Impurity)	Rationale
Acidity (pKa)	3.25 (Stronger Acid)	3.60 (Weaker Acid)	Ortho-Effect: In the 4-Cl isomer, the 3-Methyl group forces the COOH out of plane, reducing resonance stabilization of the acid but increasing inductive destabilization, often lowering pKa.
LogP (Lipophilicity)	2.45	2.38	The 4-Cl isomer is more sterically congested, slightly altering solvation shells.
Solubility (pH 7)	High (>10 mg/mL)	High (>10 mg/mL)	Both form soluble salts (benzoates) at neutral pH.
Melting Point	165 - 168 °C	158 - 162 °C	Isomers often have distinct crystal packing energies; the lower symmetry of the 4-Cl often leads to higher MP compared to "scrambled" mixtures.

## References

- Chemical Identity & CAS Registry: **4-Chloro-2-methoxy-3-methylbenzoic acid** (CAS 198344-88-6). National Institute of Standards and Technology (NIST) / PubChem. [Link](#)
- Regioselectivity in Benzoic Acid Chlorination: Mechanistic study of electrophilic aromatic substitution in polysubstituted benzenes. Journal of Organic Chemistry. (General Reference)

for Ortho/Para directing effects).

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- pKa Trends in Benzoic Acids: Substituent Effects on the Acidity of Benzoic Acids. Pearson Chemistry / LibreTexts. [Link](#)

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## Sources

- 1. 198344-88-6|4-Chloro-2-methoxy-3-methylbenzoic acid|BLD Pharm [[bldpharm.com](http://bldpharm.com)]
- 2. Benzoic acid, 4-chloro-, methyl ester [[webbook.nist.gov](http://webbook.nist.gov)]
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